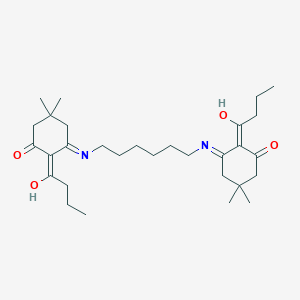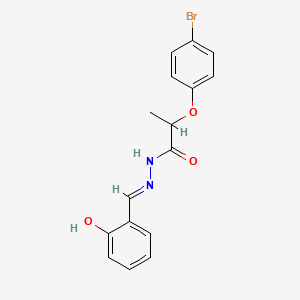
3,3'-(1,6-hexanediyldiimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one)
描述
3,3'-(1,6-hexanediyldiimino)bis(2-butyryl-5,5-dimethyl-2-cyclohexen-1-one), commonly known as HDBC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HDBC is a member of a class of compounds known as diketones, which are characterized by their ability to form stable complexes with metal ions. In
科学研究应用
HDBC has been studied for its potential applications in various scientific research fields, including biochemistry, biophysics, and materials science. One of the most promising applications of HDBC is as a fluorescent probe for metal ions. HDBC can selectively bind to metal ions such as copper, zinc, and nickel, and the resulting complexes exhibit strong fluorescence. This property of HDBC has been utilized in the development of sensors for metal ions in biological and environmental samples.
作用机制
The mechanism of action of HDBC is based on its ability to form stable complexes with metal ions. The diketone moiety of HDBC can coordinate with metal ions through its carbonyl groups, forming a chelate complex. The resulting complex is stabilized by the formation of intramolecular hydrogen bonds between the amine groups of HDBC and the carbonyl groups of the diketone moiety. The complex can then emit fluorescence upon excitation with light.
Biochemical and Physiological Effects
HDBC has been shown to have minimal toxicity and is not known to have any significant biochemical or physiological effects. However, its ability to bind to metal ions can potentially interfere with the normal functioning of metal-dependent enzymes and proteins in biological systems. Therefore, it is important to carefully evaluate the potential effects of HDBC on biological systems before using it in any applications.
实验室实验的优点和局限性
One of the main advantages of HDBC is its high selectivity and sensitivity towards metal ions. This property makes it an ideal candidate for the development of sensors and probes for metal ions in various applications. Additionally, HDBC is relatively easy to synthesize and purify, making it readily available for use in the laboratory.
However, HDBC also has some limitations for lab experiments. One of the main limitations is its relatively low quantum yield, which can limit its sensitivity in some applications. Additionally, HDBC can be sensitive to environmental factors such as pH and temperature, which can affect its stability and fluorescence properties.
未来方向
There are several future directions for research on HDBC. One potential direction is the development of more efficient and selective sensors and probes for metal ions using HDBC. Another potential direction is the modification of HDBC to improve its fluorescence properties and stability in different environments. Additionally, the potential effects of HDBC on biological systems should be further evaluated to ensure its safety and efficacy in various applications.
属性
IUPAC Name |
(2Z)-2-(1-hydroxybutylidene)-3-[6-[[(2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-oxocyclohexylidene]amino]hexylimino]-5,5-dimethylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N2O4/c1-7-13-23(33)27-21(17-29(3,4)19-25(27)35)31-15-11-9-10-12-16-32-22-18-30(5,6)20-26(36)28(22)24(34)14-8-2/h33-34H,7-20H2,1-6H3/b27-23-,28-24+,31-21?,32-22? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCFKFSPJKFFDP-LGNROHDOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C1C(=NCCCCCCN=C2CC(CC(=O)C2=C(CCC)O)(C)C)CC(CC1=O)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\1/C(=NCCCCCCN=C\2CC(CC(=O)/C2=C(/CCC)\O)(C)C)CC(CC1=O)(C)C)/O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1,3-benzothiazol-2-yl)-4-[N-(4-methyl-1-piperazinyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3719249.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-nitrophenyl)ethanone](/img/structure/B3719255.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(4-hydroxy-3-nitrobenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3719265.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3719272.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2,4-dihydroxy-6-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3719280.png)
![3-methyl-4,5-isoxazoledione 4-{[2-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B3719287.png)
![N-(4-{[2-(1H-pyrrol-2-ylmethylene)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B3719292.png)



![methyl 3-butyryl-4-[(2-methoxyphenyl)amino]-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B3719334.png)
![2,2'-[1,4-phenylenebis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B3719335.png)
![5,5-dimethyl-2-{[(2-phenylethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B3719340.png)
